![molecular formula C19H20ClN3S B2415035 4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine CAS No. 852933-10-9](/img/structure/B2415035.png)

4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

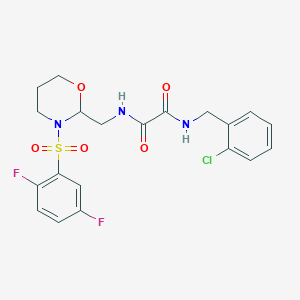

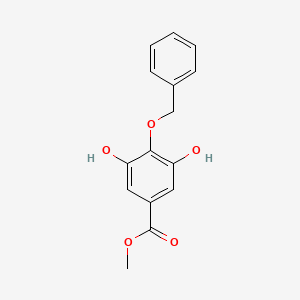

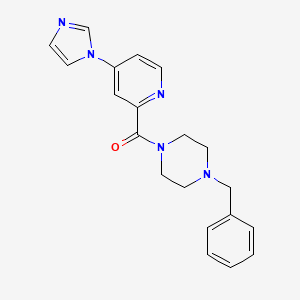

4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine is a novel chemical compound with a complex structure. It belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. The compound features chlorine atoms at positions 4 and 6, along with a trichloromethyl group at position 2. Its synthesis involves microwave techniques, which offer a robust approach for preparing such pyrrolo[2,3-d]pyrimidine derivatives .

Synthesis Analysis

The synthesis of this compound involves the strategic incorporation of chlorine atoms and a trichloromethyl group. The microwave-assisted method ensures efficient and controlled reactions, leading to the desired product. Spectral and elemental analyses, along with single-crystal X-ray diffraction, confirm the chemical structure of the synthesized compound .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine is characterized by its fused thieno[2,3-d]pyrimidine ring system. The chlorine substituents and the piperidine moiety contribute to its overall shape and reactivity. Further investigations using X-ray crystallography provide insights into its three-dimensional arrangement .

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, its functional groups (chlorine, methylpiperidine, and phenyl) suggest potential reactivity. Researchers should explore its behavior in various reaction conditions, such as nucleophilic substitutions, cyclizations, and cross-couplings. Investigating its reactivity with other functional groups will enhance our understanding of its synthetic versatility .

Mechanism of Action

The exact mechanism of action for this compound remains an area of interest. Given its structural features, it may interact with biological targets, potentially affecting cellular processes. Computational studies, molecular docking, and binding affinity assessments against relevant proteins (such as Bcl2 anti-apoptotic protein) are essential to unravel its mode of action .

properties

IUPAC Name |

4-chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3S/c1-13-7-9-23(10-8-13)11-16-21-18(20)17-15(12-24-19(17)22-16)14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMDUGZAUOMGGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2414953.png)

![1-[2-(Cyclohexen-1-yl)ethyl]-4-methylpyrazine-2,3-dione](/img/structure/B2414965.png)

![1-(4-methylphenyl)-3-[2-(methylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone](/img/structure/B2414966.png)

![Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone](/img/structure/B2414971.png)

![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}acrylamide](/img/structure/B2414973.png)